molecular formula C19H13F3N2O B14601714 N,N,N'-Tris(4-fluorophenyl)urea CAS No. 60252-75-7

N,N,N'-Tris(4-fluorophenyl)urea

Cat. No.: B14601714
CAS No.: 60252-75-7
M. Wt: 342.3 g/mol
InChI Key: NTWNDGDIHLIVCW-UHFFFAOYSA-N
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Description

N,N,N’-Tris(4-fluorophenyl)urea is an organic compound characterized by the presence of three 4-fluorophenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Tris(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene or a phosgene equivalent, followed by the addition of another equivalent of 4-fluoroaniline. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for N,N,N’-Tris(4-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Tris(4-fluorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N,N’-Tris(4-fluorophenyl)urea include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of N,N,N’-Tris(4-fluorophenyl)urea depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives .

Scientific Research Applications

N,N,N’-Tris(4-fluorophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,N’-Tris(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

60252-75-7

Molecular Formula

C19H13F3N2O

Molecular Weight

342.3 g/mol

IUPAC Name

1,1,3-tris(4-fluorophenyl)urea

InChI

InChI=1S/C19H13F3N2O/c20-13-1-7-16(8-2-13)23-19(25)24(17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18/h1-12H,(H,23,25)

InChI Key

NTWNDGDIHLIVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

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